trans-2-Aminocyclobutanol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

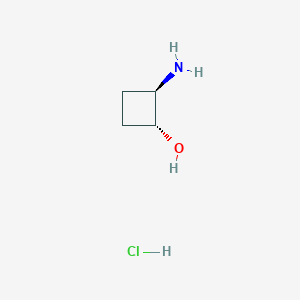

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1R,2R)-2-aminocyclobutan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c5-3-1-2-4(3)6;/h3-4,6H,1-2,5H2;1H/t3-,4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIESMOHTDHXTQF-VKKIDBQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H]1N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72320-39-9, 1909287-71-3 | |

| Record name | rac-(1R,2R)-2-aminocyclobutan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-aminocyclobutan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (1R,2R)-2-aminocyclobutan-1-ol Hydrochloride

Abstract

(1R,2R)-2-aminocyclobutan-1-ol hydrochloride is a synthetically valuable chiral building block, prized for its conformationally constrained cyclobutane scaffold. This structural motif is integral to the design of various pharmaceutically active compounds, where precise stereochemical control is paramount for achieving desired biological activity and minimizing off-target effects. This technical guide provides a comprehensive exploration of the prevalent synthetic strategies to access this high-purity intermediate, tailored for researchers, chemists, and professionals in drug development. We will dissect the nuances of both classical chiral resolution and modern asymmetric synthesis, offering not just procedural steps but the critical scientific rationale behind them.

Strategic Overview: The Bifurcation in Synthesis

The synthesis of a single enantiomer of a chiral molecule like (1R,2R)-2-aminocyclobutan-1-ol fundamentally diverges into two strategic pathways. The choice between these routes is often a critical decision in a development campaign, balancing factors such as cost, scalability, atom economy, and the required optical purity.

-

Classical Chiral Resolution: This robust and time-tested approach involves the synthesis of a racemic mixture of the target molecule, followed by separation of the enantiomers. The core principle relies on the temporary conversion of the enantiomeric pair into diastereomers by reacting them with a chiral resolving agent. Since diastereomers possess different physical properties (e.g., solubility), they can be separated by conventional techniques like fractional crystallization. While effective, a significant drawback is the theoretical maximum yield of 50% for the desired enantiomer, although racemization and recycling of the unwanted enantiomer can improve overall efficiency.

-

Asymmetric Synthesis: This more modern and elegant strategy aims to directly generate the desired enantiomer, bypassing the need for a resolution step. This is achieved by employing chiral catalysts, auxiliaries, or reagents that influence the stereochemical outcome of a key bond-forming reaction. Successful asymmetric synthesis can offer higher yields and better atom economy but may require more specialized reagents and rigorous optimization of reaction conditions.

The logical flow of these two primary synthetic strategies is depicted below.

Caption: High-level overview of the two primary synthetic routes.

The Classical Pathway: Synthesis and Resolution of rac-trans-2-aminocyclobutan-1-ol

This pathway is a workhorse in organic synthesis, valued for its reliability and use of conventional laboratory techniques.

Synthesis of the Racemic Precursor

A common method to prepare the racemic aminocyclobutanol involves the reduction of an intermediate containing the cyclobutane core. For instance, a multi-step sequence starting from cis-3-dibenzylaminocyclobutanol can be used to generate the trans-isomer, which is then deprotected.

Representative Protocol: Synthesis of rac-trans-3-aminocyclobutanol

While a direct protocol for the 2-amino isomer is proprietary in many industrial settings, a published synthesis for the closely related trans-3-aminocyclobutanol provides a robust template for the required chemical transformations.[1]

Step 1: Mitsunobu Reaction

-

Under an inert atmosphere, cis-3-dibenzylaminocyclobutanol is reacted with a carboxylic acid (e.g., benzoic acid) and a condensing agent system like triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD). This reaction proceeds with an inversion of stereochemistry to form the trans-ester.

-

The resulting ester is then typically converted to its hydrochloride salt for purification.

Step 2: Hydrolysis

-

The purified trans-ester hydrochloride is hydrolyzed under basic conditions (e.g., using sodium hydroxide) to yield trans-3-(dibenzylamino)cyclobutanol.

Step 3: Hydrogenolysis (Deprotection)

-

The dibenzyl protecting group is removed via catalytic hydrogenation. The aminocyclobutanol from the previous step is dissolved in an alcohol solvent (e.g., methanol), and a palladium-based catalyst (e.g., palladium hydroxide on carbon) is added.[1]

-

The mixture is subjected to a hydrogen atmosphere (typically 1.0-1.2 MPa) at a slightly elevated temperature (30-45 °C) until the reaction is complete.[1]

-

Filtration to remove the catalyst followed by solvent evaporation and distillation yields the pure rac-trans-aminocyclobutanol.

Chiral Resolution via Diastereomeric Salt Formation

This is the pivotal step where the enantiomers are separated. The strategy hinges on reacting the racemic amine with a single enantiomer of a chiral acid. This creates a pair of diastereomeric salts with different solubilities, allowing one to be selectively crystallized. L-(+)-tartaric acid is a common, cost-effective resolving agent for such amines.[2]

Principle of Resolution with Tartaric Acid

Caption: Diastereomeric salt formation and separation principle.

Experimental Protocol: Resolution and HCl Salt Formation

-

Salt Formation: The racemic trans-2-aminocyclobutan-1-ol is dissolved in a suitable solvent, often an alcohol like methanol or ethanol. A solution of L-(+)-tartaric acid (approximately 0.5 molar equivalents) in the same solvent is added. The mixture is typically heated to ensure complete dissolution.

-

Crystallization: The solution is allowed to cool slowly to room temperature, and then often cooled further (e.g., to 0-5 °C) to induce crystallization. The diastereomeric salt of (1R,2R)-2-aminocyclobutan-1-ol with L-(+)-tartaric acid is generally the less soluble salt and will precipitate preferentially.

-

Isolation: The crystals are collected by filtration, washed with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer, and dried. The optical purity of the salt can be checked at this stage and may be improved by recrystallization if necessary.

-

Liberation of the Free Amine: The isolated, optically pure diastereomeric salt is dissolved in water and treated with a base (e.g., aqueous sodium hydroxide) to deprotonate the amine and break the salt.

-

Extraction: The free (1R,2R)-2-aminocyclobutan-1-ol is extracted from the aqueous solution using an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Hydrochloride Salt Formation: The combined organic extracts are dried and the solvent is removed. The resulting oily amine is redissolved in a suitable solvent (e.g., isopropanol or diethyl ether), and a solution of hydrogen chloride (e.g., HCl in isopropanol) is added to precipitate the final product, (1R,2R)-2-aminocyclobutan-1-ol hydrochloride, which is then collected by filtration, washed, and dried.

The Modern Pathway: Asymmetric Synthesis

Asymmetric synthesis offers a more direct route to the enantiopure product. One of the most powerful methods for preparing chiral 1,2-amino alcohols is the catalytic asymmetric aminolytic kinetic resolution (AKR) of racemic epoxides.

Conceptual Workflow: Asymmetric Synthesis via Epoxide Resolution

This method involves the reaction of a racemic epoxide with a nucleophile, catalyzed by a chiral catalyst. The catalyst accelerates the reaction of one epoxide enantiomer significantly more than the other, allowing for the separation of a highly enantioenriched product and unreacted epoxide.

Representative Protocol: Catalytic Asymmetric Synthesis of N-Protected 1,2-Amino Alcohols

While a specific protocol for the cyclobutane target is not widely published, a general and highly effective method using a (salen)Co(III) catalyst provides a blueprint for this advanced strategy.[3]

-

Catalyst Activation: A chiral (salen)Co(II) complex is activated by oxidation (often with air) in the presence of a proton source to generate the active (salen)Co(III) catalyst.

-

Kinetic Resolution: A racemic epoxide precursor is treated with a carbamate nucleophile (e.g., Boc-NH₂) in the presence of a catalytic amount of the activated chiral (salen)Co(III) complex.

-

Reaction: The reaction is allowed to proceed at room temperature. The catalyst facilitates the opening of one enantiomer of the epoxide by the carbamate, leading to an N-protected 1,2-amino alcohol with high enantiomeric excess. The other enantiomer of the epoxide remains largely unreacted.

-

Separation & Deprotection: The resulting N-protected amino alcohol can be separated from the unreacted epoxide by standard chromatography. Subsequent deprotection of the carbamate group under acidic conditions yields the desired 1,2-amino alcohol, which can then be converted to its hydrochloride salt. This method can produce N-protected 1,2-amino alcohols with enantiomeric excess values often exceeding 99%.[3]

Data and Process Comparison

The choice of synthetic route has significant implications for key process metrics. The following table summarizes typical expectations for each approach.

| Parameter | Racemic Synthesis & Chiral Resolution | Asymmetric Synthesis (Catalytic) | Justification & Causality |

| Overall Yield | 15-40% | 40-85% | Chiral resolution has a theoretical maximum yield of 50% for the desired enantiomer from the racemate. Asymmetric synthesis can theoretically convert all starting material to the desired product. |

| Enantiomeric Excess (e.e.) | >98% | >99% | Both methods are capable of delivering very high optical purity. Resolution relies on the physical separation of diastereomers, while catalysis relies on the high stereoselectivity of the catalyst. |

| Atom Economy | Lower | Higher | The resolution process inherently discards or requires recycling of at least 50% of the racemic intermediate, leading to lower atom economy. |

| Key Reagents | Racemic Precursor, Chiral Acid (e.g., Tartaric Acid) | Prochiral Substrate, Chiral Catalyst (e.g., (salen)Co complex) | The classical approach relies on stoichiometric amounts of a relatively inexpensive chiral resolving agent. The modern approach uses sub-stoichiometric amounts of a more complex and expensive chiral catalyst. |

| Process Complexity | Moderate; involves multiple crystallization and extraction steps. | High; requires synthesis/procurement of a specialized catalyst and stringent control of reaction conditions. | Resolution is operationally simpler in terms of reaction setup but can be labor-intensive in purification. Asymmetric catalysis requires more precise control over the reaction itself. |

Conclusion for the Practicing Scientist

The synthesis of (1R,2R)-2-aminocyclobutan-1-ol hydrochloride can be successfully approached by either classical resolution or modern asymmetric synthesis.

-

Chiral resolution remains a highly viable and practical option, especially at the laboratory and pilot scale. Its reliance on well-understood crystallization techniques makes it robust and often easier to implement without specialized catalytic expertise. The primary trade-off is the lower theoretical yield, which can be a significant cost driver at larger scales unless an efficient racemization/recycle loop for the unwanted enantiomer is developed.

-

Asymmetric synthesis , particularly through catalytic methods, represents the state-of-the-art in terms of efficiency and atom economy. While it may require a greater initial investment in catalyst development and process optimization, it offers a more sustainable and potentially more cost-effective route for large-scale manufacturing.

The optimal strategy is project-dependent. For initial discovery and medicinal chemistry efforts, the speed and reliability of a chiral resolution may be preferred. For long-term drug development and commercial production, the superior efficiency of an asymmetric route often justifies the additional development effort.

References

-

Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. PubMed Central. Available at: [Link]

-

Synthesis of Substituted 2‐Amino‐cyclobutanones. ResearchGate. Available at: [Link]

-

Asymmetric catalytic synthesis of enantiopure N-protected 1,2-amino alcohols. PubMed. Available at: [Link]

-

Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI. Available at: [Link]

-

Super Selective Synthesis: The Evolution of Enantioselective Methods. ICJS. Available at: [Link]

-

Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. ResearchGate. Available at: [Link]

-

Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. PubMed Central. Available at: [Link]

- Synthesis method of trans-3-aminobutanol. Google Patents.

- Preparation method and intermediate of optically active trans-2-aminocyclohexanol. Google Patents.

-

Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. PubMed. Available at: [Link]

-

5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Available at: [Link]

-

What is the chemical method for the resolution of (+) tartaric acid?. Quora. Available at: [Link]

-

Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. PubMed Central. Available at: [Link]

Sources

Physicochemical properties of trans-2-Aminocyclobutanol hydrochloride

An In-depth Technical Guide to the Physicochemical Properties and Characterization of trans-2-Aminocyclobutanol Hydrochloride

This document provides a comprehensive technical overview of this compound, a valuable chiral building block in modern medicinal chemistry. Recognizing the limited availability of consolidated public data for this specific molecule, this guide adopts a practical, field-proven approach. It not only presents the known identifiers but also furnishes detailed, expert-driven protocols for the complete experimental characterization of its physicochemical properties. This guide is designed for researchers, synthetic chemists, and drug development professionals who require a robust understanding and a practical framework for handling and validating this compound.

Introduction and Strategic Importance

This compound is a substituted cyclobutane derivative that has gained relevance as a key intermediate in the synthesis of complex therapeutic agents. Its rigid, four-membered ring structure provides a unique conformational constraint that is increasingly exploited by medicinal chemists to design molecules with high target specificity. Notably, it has been utilized as a foundational scaffold in the development of novel protein degraders, such as those targeting Cyclin K[1]. The trans stereochemistry of the amino and hydroxyl groups offers a distinct spatial arrangement for further chemical elaboration.

Given its role as a critical starting material, rigorous confirmation of its identity and properties is paramount to ensure the success and reproducibility of subsequent synthetic steps. This guide provides the necessary framework for this validation.

Chemical Identity and Structural Elucidation

The foundational step in working with any chemical entity is to confirm its identity through established identifiers and structural analysis.

-

Chemical Name: this compound

-

Specific Isomer (Example): (1S,2S)-2-Aminocyclobutan-1-ol hydrochloride

-

CAS Number: 1609406-69-0 (for the 1S,2S isomer)[2]

-

Molecular Formula: C₄H₁₀ClNO[3]

-

Molecular Weight: 123.58 g/mol

The molecular structure, with its characteristic trans configuration, is visualized below.

Caption: Structure of (1S,2S)-2-Aminocyclobutanol Hydrochloride.

Core Physicochemical Properties

A summary of the core physicochemical properties is presented below. Due to the compound's specialized nature, many experimental values are not widely reported in public literature. This table distinguishes between calculated values and those requiring experimental determination.

| Property | Value / Expected Value | Status & Rationale |

| Molecular Weight | 123.58 g/mol | Calculated from the molecular formula C₄H₁₀ClNO. |

| Appearance | White to off-white crystalline solid | Expected for a simple organic hydrochloride salt. |

| Melting Point | Not experimentally reported | Requires Determination. This is a critical parameter for identity and purity assessment. See Protocol 1. |

| Aqueous Solubility | Expected to be high | As a hydrochloride salt, it is anticipated to be freely soluble in water and other polar protic solvents. See Protocol 2. |

| pKa | Estimated Range: 9.0 - 10.0 | Requires Prediction/Determination. The pKa of the protonated amine is crucial for understanding its ionization state at physiological pH. This value is estimated based on similar acyclic and cyclic amino alcohols[4]. Precise prediction requires computational methods[5][6]. |

Analytical Characterization Workflow

For a compound like this compound, where reference data is sparse, a systematic analytical workflow is not just recommended—it is essential for validation. The following diagram and protocols outline a robust, self-validating system for confirming the structure, purity, and key properties of a newly synthesized or procured batch.

Caption: Logical workflow for the physicochemical characterization.

Protocol 1: Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides a rapid assessment of purity. A sharp melting range close to a reference value indicates high purity, whereas a broad and depressed range suggests the presence of impurities.

Methodology (Capillary Method):

-

Sample Preparation: Ensure the sample is completely dry by placing it under a high vacuum for several hours. Grind a small amount of the solid into a fine powder.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.

-

Measurement:

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample has melted into a clear liquid (T₂).

-

-

Reporting: Report the melting point as the range T₁ - T₂. For a pure compound, this range should be narrow (≤ 2 °C).

Protocol 2: Spectroscopic Identity Confirmation

Rationale: A combination of spectroscopic techniques provides unambiguous confirmation of the molecular structure. Each technique probes different aspects of the molecule's constitution.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To map the carbon-hydrogen framework and confirm the trans stereochemistry.

-

Sample Preparation: Dissolve ~5-10 mg of the hydrochloride salt in ~0.6 mL of deuterium oxide (D₂O). The use of D₂O will cause the exchange of the O-H and N-H protons, which will therefore not be visible in the spectrum.

-

Expected ¹H NMR Features (in D₂O):

-

The spectrum is expected to be complex due to the constrained ring.

-

CH-O Proton: A multiplet expected in the range of δ 4.0-4.5 ppm.

-

CH-N Proton: A multiplet expected in the range of δ 3.5-4.0 ppm.

-

Cyclobutane Ring Protons (CH₂): A series of complex multiplets expected in the range of δ 1.5-2.5 ppm.

-

The specific coupling constants between the CH-O and CH-N protons and their neighbors are critical for confirming the trans relationship.

-

-

Expected ¹³C NMR Features (in D₂O):

-

C-O Carbon: A signal expected in the range of δ 65-75 ppm.

-

C-N Carbon: A signal expected in the range of δ 50-60 ppm.

-

Cyclobutane Ring Carbons (CH₂): Signals expected in the range of δ 20-35 ppm.

-

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify key functional groups.

-

Sample Preparation: Use a solid sampling method such as an Attenuated Total Reflectance (ATR) accessory.

-

Expected Characteristic Absorption Bands:

-

O-H Stretch: A broad band around 3400-3200 cm⁻¹ from the alcohol group.

-

N-H Stretch (as -NH₃⁺): A broad, strong series of bands from ~3100 cm⁻¹ to ~2800 cm⁻¹ corresponding to the ammonium salt.

-

C-H Stretch: Sharp peaks just below 3000 cm⁻¹ (2980-2850 cm⁻¹).

-

N-H Bend (as -NH₃⁺): An absorption around 1600-1500 cm⁻¹.

-

C-O Stretch: A strong band in the 1150-1050 cm⁻¹ region.

-

C. Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of the parent molecule.

-

Methodology: Use Electrospray Ionization (ESI) in positive ion mode.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or water.

-

Expected Result: The analysis should detect the mass of the free base (the protonated molecule minus HCl). The expected [M+H]⁺ ion for the free base (C₄H₉NO, MW = 87.12) would be at m/z = 88.1.

Safety and Handling

While a specific, comprehensive toxicology report for this compound is not publicly available, its structure as an amino alcohol hydrochloride warrants prudent handling procedures based on analogous compounds.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[2]

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes.[7] Handle in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling.[1]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

Conclusion

This compound is a structurally unique and synthetically valuable building block. While comprehensive physicochemical data in the public domain is limited, this guide provides the essential chemical identifiers and, more importantly, a detailed framework of experimental protocols for its complete characterization. By following the outlined workflow for spectroscopic and physical properties analysis, researchers can confidently validate the identity, purity, and quality of their material, ensuring the integrity of their subsequent research and development efforts.

References

- WO2023025225A1 - Cyclin k degradation agent.

-

(1S,2S)-2-aminocyclobutan-1-ol:hydrochloride (1609406-69-0). Chemchart. [Link]

-

Stereoselective Synthesis of 2-Aminocyclobutanols via Photocyclization of α-Amido Alkylaryl Ketones. Scilit. [Link]

-

Synthesis of Substituted 2‐Amino‐cyclobutanones. ResearchGate. [Link]

-

Synthesis of Substituted 2-Amino-Cyclobutanones by Nicola Armoush, et al. Loyola eCommons. [Link]

-

Rupp, M. Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening. [Link]

-

Wagen, C. How to Predict pKa. Rowan Scientific. [Link]

-

Synthesis of Substituted 2-Amino-Cyclobutanones. CORE. [Link]

-

Alluri, V. S. P. V. Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models. University of Regina. [Link]

-

How to Estimate the pKa Values Using the pKa Table. Organic Chemistry Tutor. [Link]

-

10th Annual Undergraduate Research Symposium. Rose-Hulman Institute of Technology. [Link]

Sources

- 1. WO2023025225A1 - Cyclin k degradation agent - Google Patents [patents.google.com]

- 2. (1S,2S)-2-aminocyclobutan-1-ol:hydrochloride | 1609406-69-0 [chemicalbook.com]

- 3. jwpharmlab.com [jwpharmlab.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. mrupp.info [mrupp.info]

- 6. How to Predict pKa | Rowan [rowansci.com]

- 7. benchchem.com [benchchem.com]

Foreword: The Strategic Importance of Chiral Cyclobutanes in Modern Drug Discovery

An In-Depth Technical Guide to the Chiral Resolution of Racemic 2-Aminocyclobutanol

The cyclobutane motif, once considered an exotic curiosity, is now increasingly integrated into medicinal chemistry to enhance the properties of drug candidates.[1] Its unique puckered structure and relative chemical inertness provide a scaffold that can improve metabolic stability, direct key pharmacophore groups, and reduce planarity, thereby optimizing drug-target interactions.[1] Within this chemical space, chiral 2-aminocyclobutanol stands out as a valuable building block. Its vicinal amino and hydroxyl groups offer versatile handles for synthesizing complex molecules, making the separation of its racemic mixture into single, pure enantiomers a critical step for developing stereochemically defined active pharmaceutical ingredients (APIs).[2][3]

This guide provides an in-depth exploration of the primary methodologies for the chiral resolution of racemic 2-aminocyclobutanol. We will move beyond simple procedural lists to dissect the underlying principles, offering the field-proven insights necessary for researchers, scientists, and drug development professionals to select and optimize the most appropriate resolution strategy for their specific needs.

Classical Resolution via Diastereomeric Salt Formation

This method remains a cornerstone of industrial-scale chiral separations due to its cost-effectiveness and scalability.[4] It is often the first approach considered when the target molecule contains a basic "salt handle" like the amine group in 2-aminocyclobutanol.[4]

Principle & Rationale

The foundational principle is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers, which do not.[5][6] By reacting the racemic amine (±)-2-aminocyclobutanol with a single enantiomer of a chiral acid (the resolving agent), two diastereomeric salts are formed:

-

(R)-2-aminocyclobutanol · (R)-chiral acid

-

(S)-2-aminocyclobutanol · (R)-chiral acid

These salts are not mirror images and thus possess different physical properties, most critically, different solubilities in a given solvent system.[7][8] This solubility difference allows for the separation of one diastereomer from the other via fractional crystallization.[8] The success of this technique hinges on the careful selection of the chiral resolving agent and the crystallization solvent to maximize this solubility differential.[4]

Generalized Experimental Protocol

-

Screening for Resolving Agent and Solvent: The most critical phase involves screening various chiral acids (e.g., (+)-tartaric acid, (-)-mandelic acid, (+)-camphor-10-sulfonic acid) and solvents (e.g., methanol, ethanol, isopropanol, water, or mixtures thereof).[4][5] The goal is to identify a combination where one diastereomeric salt crystallizes cleanly while the other remains in the mother liquor.

-

Salt Formation: Dissolve the racemic 2-aminocyclobutanol in the chosen solvent, often with gentle heating. In a separate vessel, dissolve one molar equivalent of the selected chiral resolving agent in the same solvent.

-

Crystallization: Slowly add the resolving agent solution to the amine solution. Allow the mixture to cool gradually to room temperature, and then further to 0-5°C to induce crystallization. Seeding with a previously formed crystal can be beneficial.[8]

-

Isolation: Isolate the crystallized diastereomeric salt by filtration and wash with a small amount of cold solvent. The purity of the salt can be improved by recrystallization until a constant optical rotation is achieved.[7]

-

Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in water and treat with a strong base (e.g., NaOH, KOH) to deprotonate the amine and break the ionic bond.[5][6]

-

Extraction: Extract the liberated, enantiomerically pure 2-aminocyclobutanol into an organic solvent (e.g., dichloromethane, ethyl acetate), dry the organic layer, and concentrate under reduced pressure to yield the final product.

Key Parameters for Optimization

| Parameter | Rationale & Considerations |

| Chiral Resolving Agent | Must form a stable salt. Common choices for amines include tartaric acid, mandelic acid, and camphorsulfonic acid.[5] The geometry and functional groups of the agent influence the crystal lattice and solubility. |

| Solvent System | The solvent's polarity and hydrogen bonding capability directly impact the solubility of the diastereomeric salts. A systematic screen of alcohols, water, and their mixtures is essential.[4] |

| Temperature Profile | A slow cooling rate is crucial for selective crystallization and high purity. Rapid cooling can lead to co-precipitation of both diastereomers.[8] |

| Stoichiometry | Typically, a 1:1 molar ratio of amine to resolving agent is used. However, using a slight excess of one component can sometimes influence crystallization behavior. |

Workflow for Diastereomeric Salt Resolution

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Synthesis of Chiral Aminocyclobutanol Building Blocks: An In-depth Technical Guide

Introduction

Chiral aminocyclobutanol scaffolds are privileged structural motifs in medicinal chemistry, appearing in a diverse array of biologically active molecules and approved pharmaceuticals.[1][2] Their rigid, three-dimensional architecture allows for precise spatial presentation of functional groups, facilitating specific interactions with biological targets.[3][4][5] This inherent conformational constraint, combined with the presence of multiple stereocenters, makes them highly valuable building blocks in modern drug discovery.[6][][8] The ability to synthesize these complex structures with high stereocontrol is therefore a critical endeavor for medicinal and synthetic chemists.[9][10]

This technical guide provides a comprehensive overview of the core strategies for the synthesis of chiral aminocyclobutanol building blocks. It is designed for researchers, scientists, and drug development professionals, offering not just procedural details but also the underlying mechanistic rationale and field-proven insights into the selection and execution of synthetic routes.

The Strategic Imperative for Stereocontrol

The synthesis of chiral aminocyclobutanol derivatives presents several challenges, primarily centered around the control of stereochemistry and the management of ring strain.[11] Achieving high enantiomeric and diastereomeric purity is paramount, as different stereoisomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[4][5] Key synthetic strategies often rely on either the enantioselective construction of the cyclobutane ring or the stereoselective functionalization of a pre-existing prochiral cyclobutane intermediate.[1]

Core Synthetic Strategies

The synthesis of chiral aminocyclobutanols can be broadly categorized into several key approaches, each with its own set of advantages and limitations.

Photochemical [2+2] Cycloadditions and Norrish-Yang Cyclization

Photochemical methods offer a powerful and direct route to the cyclobutane core. The Norrish-Yang reaction, in particular, has proven to be a highly effective method for the stereoselective synthesis of 2-aminocyclobutanols.[12][13][14] This reaction involves the intramolecular γ-hydrogen abstraction by an excited carbonyl group, leading to a 1,4-biradical that subsequently cyclizes to form the cyclobutanol ring.[15]

A key advantage of this approach is the ability to transfer the chirality from readily available α-amino acids to the cyclobutane product with high diastereoselectivity.[12][14] The stereochemical outcome is rationalized by a three-step mechanism involving diastereoselective hydrogen abstraction, conformational equilibration of the resulting biradical, and diastereoselective cyclization.[13] Hydrogen bonding between the amide proton and the carbonyl group plays a crucial role in controlling the conformation of the biradical intermediate, thereby influencing the final stereochemistry.[12][15]

Experimental Protocol: Norrish-Yang Photocyclization of an α-Amido Ketone

This protocol is a representative example of the synthesis of a chiral N-acylated 2-aminocyclobutanol.

Materials:

-

Chiral N-acylated α-amino p-methylbutyrophenone derivative (starting material)

-

Benzene (photolysis grade)

-

Nitrogen gas (high purity)

-

Standard photolysis apparatus with a medium-pressure mercury lamp and a Pyrex filter

Procedure:

-

Prepare a dilute solution (e.g., 0.01 M) of the chiral N-acylated α-amino ketone in benzene.

-

Transfer the solution to a quartz photolysis vessel.

-

Purge the solution with dry nitrogen gas for 30 minutes to remove dissolved oxygen, which can quench the triplet excited state.

-

Irradiate the solution with a medium-pressure mercury lamp, using a Pyrex filter to cut off wavelengths below 290 nm, thus minimizing undesired side reactions.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to isolate the desired aminocyclobutanol diastereomers.

-

Determine the diastereomeric ratio and enantiomeric excess using chiral HPLC or by conversion to a suitable derivative for NMR analysis.

Stereoselective Reduction of Cyclobutanones

The reduction of prochiral or chiral cyclobutanones is a widely employed strategy for accessing aminocyclobutanols.[11][16] The choice of reducing agent and reaction conditions is critical for achieving high diastereoselectivity and enantioselectivity.

For the synthesis of cis-3-aminocyclobutanols, reducing agents like lithium tri-tert-butoxyaluminum hydride are often effective.[11] Conversely, the synthesis of trans-isomers can be more challenging and may require a multi-step approach involving a Mitsunobu reaction to invert the stereochemistry of the hydroxyl group.[17]

Enantioselective reduction of prochiral cyclobutanones can be achieved using chiral catalysts, such as those based on ruthenium or rhodium.[18][19] These methods can provide access to highly enantioenriched cyclobutanols, which can then be converted to the corresponding amines.

Experimental Protocol: Diastereoselective Reduction of a 3-(Boc-amino)cyclobutanone

This protocol describes the synthesis of cis-3-(Boc-amino)cyclobutanol.[11]

Materials:

-

3-(Boc-amino)cyclobutanone

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium tri-tert-butoxyaluminum hydride (1.0 M solution in THF)

-

Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Dry ice/acetone bath

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 3-(Boc-amino)cyclobutanone substrate in anhydrous THF to a concentration of approximately 0.1 M.[11]

-

Cool the solution to -78 °C using a dry ice/acetone bath.[11]

-

Slowly add a solution of lithium tri-tert-butoxyaluminum hydride (1.5 equivalents) in THF to the cooled substrate solution over a period of 20 minutes.[11]

-

Stir the reaction mixture at -78 °C and monitor its progress by TLC or LC-MS.[11]

-

Once the starting material is consumed, quench the reaction at -78 °C by the slow, dropwise addition of a saturated aqueous solution of sodium potassium tartrate.[11]

-

Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.[11]

-

Separate the aqueous layer and extract it three times with ethyl acetate.[11]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]

-

Purify the crude product by flash column chromatography on silica gel to yield the desired cis-3-(Boc-amino)cyclobutanol.[11]

Ring Expansion and Contraction Strategies

Ring expansion and contraction reactions provide alternative pathways to aminocyclobutanol derivatives. These methods often involve the rearrangement of a pre-existing ring system, driven by factors such as the release of ring strain or the formation of a more stable carbocation intermediate.[20][21]

For instance, the expansion of cyclopropylcarbinol derivatives can lead to the formation of cyclobutanols. While less common for the direct synthesis of aminocyclobutanols, these strategies can be valuable for accessing substituted cyclobutane cores that can be further functionalized. Ring expansion of amino cycloalkanols can also be used to access N-heterocycles.[22]

Functional Group Interconversions and Derivatizations

Once a chiral cyclobutane core has been established, a variety of functional group interconversions can be employed to install the desired amino and hydroxyl groups. For example, a chiral cyclobutane carboxylic acid can be converted to an amine via a Curtius rearrangement.[17] Similarly, a chiral cyclobutanol can be converted to an amine through a Mitsunobu reaction with a suitable nitrogen nucleophile, often with inversion of stereochemistry.[17]

The synthesis of both cis- and trans-aminocyclobutanols can often be achieved from a common intermediate through judicious choice of reaction conditions. For example, the reduction of β-enaminoketones can lead to mixtures of cis- and trans-3-aminocyclohexanols, and similar principles can be applied to cyclobutane systems.[23][24][25]

Data Presentation

| Synthetic Method | Key Features | Stereocontrol | Typical Yields | Key References |

| Norrish-Yang Photocyclization | Intramolecular reaction of α-amido ketones. | High diastereoselectivity, chirality transferred from α-amino acids. | Moderate (12-26% quantum yields reported). | [12][13][14][15] |

| Diastereoselective Reduction | Reduction of substituted cyclobutanones. | Dependent on reducing agent and substrate; can be highly selective for cis or trans isomers. | Good to excellent. | [11] |

| Enantioselective Reduction | Reduction of prochiral cyclobutanones with chiral catalysts. | High enantioselectivity. | Good to excellent. | [18][19] |

| Mitsunobu Reaction | Inversion of stereochemistry of a hydroxyl group. | Predictable inversion of configuration. | Moderate to good. | [17] |

Conclusion

The synthesis of chiral aminocyclobutanol building blocks is a dynamic and evolving field. The choice of synthetic strategy depends on the desired stereochemistry, the availability of starting materials, and the scalability of the process. Photochemical methods, particularly the Norrish-Yang reaction, offer an elegant approach for the stereoselective synthesis of 2-aminocyclobutanols. The stereoselective reduction of cyclobutanones remains a workhorse in the field, providing access to a wide range of aminocyclobutanol isomers. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of new and efficient methods for the synthesis of these valuable building blocks will remain a key focus of chemical research.

References

-

Griesbeck, A. G., & Heckroth, H. (2001). Stereoselective Synthesis of 2-Aminocyclobutanols via Photocyclization of α-Amido Alkylaryl Ketones: Mechanistic Implications for the Norrish/Yang Reaction. Journal of the American Chemical Society. [Link]

-

Griesbeck, A. G., & Heckroth, H. (2001). Stereoselective Synthesis of 2-Aminocyclobutanols via Photocyclization of α-Amido Alkylaryl Ketones: Mechanistic Implications for the Norrish/Yang Reaction. Sci-Hub. [Link]

-

Griesbeck, A. G., & Heckroth, H. (2001). Stereoselective synthesis of 2-aminocyclobutanols via photocyclization of alpha-amido alkylaryl ketones: mechanistic implications for the Norrish/Yang reaction. PubMed. [Link]

-

Pagar, V. V., & RajanBabu, T. V. (2018). Tandem catalysis for asymmetric coupling of ethylene and enynes to functionalized cyclobutanes. ResearchGate. [Link]

-

Griesbeck, A. G., & Heckroth, H. (2001). Stereoselective Synthesis of 2-Aminocyclobutanols via Photocyclization of α-Amido Alkylaryl Ketones: Mechanistic Implications for the Norrish/Yang Reaction. Scilit. [Link]

-

Zhang, X., et al. (2020). Asymmetric synthesis of cyclobutanes and their derivatives. ResearchGate. [Link]

-

Zhang, C., et al. (2021). Asymmetric synthesis of atropisomers featuring cyclobutane boronic esters facilitated by ring-strained B-ate complexes. PubMed Central. [Link]

-

Darses, B., Greene, A. E., & Poisson, J.-F. (2012). Asymmetric Synthesis of Cyclobutanones: Synthesis of cyclobut-G. PubMed. [Link]

-

Yang, P., et al. (2023). Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition. Journal of the American Chemical Society. [Link]

-

Verkh, Y., Illa, O., & Ortuño, R. M. (2016). Synthesis of Chiral Scaffolds Based on Polyfunctional Cyclobutane β‐Amino Acids. European Journal of Organic Chemistry. [Link]

-

Montoya, B. I., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. National Institutes of Health. [Link]

- CN112608243A - Synthesis method of trans-3-aminobutanol.

-

Montoya, B. I., et al. (2011). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Sci-Hub. [Link]

-

Zhu, J., et al. (2017). Ring-Opening Reactions of Aminocyclopropanes and Aminocyclobutanes. Infoscience. [Link]

-

Becker, D. P., et al. (2008). Synthesis of Substituted 2-Amino-Cyclobutanones. CORE. [Link]

-

Chemistry Steps. Ring Expansion Rearrangements. Chemistry Steps. [Link]

-

Montoya, B. I., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. ResearchGate. [Link]

-

Baran, P. S. (n.d.). Ring Expansion/Contraction Reactions. Scripps Research. [Link]

-

Schmalzbauer, M., et al. (2015). Ring Expansions of 1,2-Amino Alcohols to Amine Heterocycles Enabled by Proton-Coupled Electron Transfer. Princeton University. [Link]

-

Zhang, X., et al. (2020). Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. PubMed Central. [Link]

-

Becker, D. P., et al. (2008). Synthesis of Substituted 2‐Amino‐cyclobutanones. ResearchGate. [Link]

-

Singh, S., et al. (2023). Synthetic Potential of Regio- and Stereoselective Ring Expansion Reactions of Six-Membered Carbo- and Heterocyclic Ring Systems: A Review. MDPI. [Link]

-

Schmidt, S., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ResearchGate. [Link]

-

Brimble, M. A., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. PubMed Central. [Link]

-

Organic Chemistry Portal. Cyclobutane synthesis. Organic Chemistry Portal. [Link]

-

Zhang, X., et al. (2020). Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. Chemical Science. [Link]

-

Brimble, M. A., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. ResearchGate. [Link]

-

Das, B., et al. (2024). The significance of chirality in contemporary drug discovery-a mini review. PubMed Central. [Link]

-

Senthilkumar, P. (2018). Role of Chirality in Drugs. Juniper Publishers. [Link]

-

Rose, R. K. (2023). Clinical Importance of Chirality in Drug Design and Pharmaceutica. Longdom Publishing. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Asymmetric synthesis of atropisomers featuring cyclobutane boronic esters facilitated by ring-strained B-ate complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. longdom.org [longdom.org]

- 6. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chiral Building Blocks Selection - Enamine [enamine.net]

- 9. researchgate.net [researchgate.net]

- 10. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. sci-hub.box [sci-hub.box]

- 14. Stereoselective synthesis of 2-aminocyclobutanols via photocyclization of alpha-amido alkylaryl ketones: mechanistic implications for the Norrish/Yang reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scilit.com [scilit.com]

- 16. Asymmetric synthesis of cyclobutanones: synthesis of cyclobut-G - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]

- 18. Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 20. Ring Expansion Rearrangements - Chemistry Steps [chemistrysteps.com]

- 21. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 22. collaborate.princeton.edu [collaborate.princeton.edu]

- 23. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Sci-Hub. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones / Molecules, 2011 [sci-hub.st]

- 25. researchgate.net [researchgate.net]

Discovery and synthesis of chiral amino alcohols

An In-depth Technical Guide to the Discovery and Synthesis of Chiral Amino Alcohols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral amino alcohols are a class of high-value organic compounds that form the structural backbone of numerous natural products and active pharmaceutical ingredients (APIs).[1] Their stereochemistry is often critical for biological activity, making their enantioselective synthesis a key focus in medicinal chemistry and process development.[1] This guide provides a comprehensive overview of the seminal discoveries and core synthetic strategies for producing enantiomerically pure amino alcohols. It details key methodologies, including chiral pool synthesis, catalytic asymmetric transformations, and biocatalytic routes. Quantitative data on reaction efficiency and stereoselectivity are summarized, and detailed experimental protocols for cornerstone reactions are provided to ensure practical applicability.

Introduction: The Indispensable Role of Chirality in Amino Alcohols

Amino alcohols are organic compounds containing both an amine and an alcohol functional group. When the carbon atoms bearing these functional groups are stereocenters, the molecule is chiral. The distinct three-dimensional arrangement of these groups in a specific enantiomer is often the basis for selective interactions with chiral biological targets such as enzymes and receptors.[1] This principle of molecular recognition, known as homochirality, is fundamental to the efficacy and safety of many drugs, as living systems are built almost exclusively from L-amino acids and D-sugars.[2][3][4]

Enantiomerically pure amino alcohols are indispensable building blocks (synthons) in the pharmaceutical industry.[1] They are prevalent structural motifs in a wide range of therapeutic agents, including beta-blockers (e.g., Propranolol), antivirals, and the side-chain of the potent anticancer drug, Taxol.[1] Furthermore, their utility extends beyond being mere structural components of APIs; they are also widely employed as chiral auxiliaries and ligands to control stereochemistry in other asymmetric syntheses.[5][6][][8] Consequently, the development of efficient, scalable, and highly stereoselective synthetic routes to these compounds remains an area of intense research and industrial importance.[1]

This guide is structured to provide a logical progression from foundational concepts to advanced, state-of-the-art methodologies, offering field-proven insights into the causal relationships that govern synthetic strategy and experimental design.

Figure 1: High-level overview of the primary synthetic pathways to enantiopure chiral amino alcohols.

Synthesis from the Chiral Pool: A Foundational Strategy

One of the most traditional and direct methods for synthesizing chiral amino alcohols involves the derivatization of readily available chiral starting materials, a concept known as "chiral pool" synthesis. Natural α-amino acids, which are overwhelmingly present as single enantiomers (L-form), are the most common starting materials for this approach.[6]

The underlying logic is straightforward: leverage the inherent, high optical purity of a natural product to directly produce an enantiomerically pure target molecule. The most common transformation is the reduction of the carboxylic acid moiety of an amino acid, which can be achieved with strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in the presence of activating agents.[6][9][]

Causality in Experimental Choice: The choice of reducing agent is critical. LiAlH₄ is highly reactive and can reduce the carboxylic acid directly, but it is expensive and requires anhydrous conditions, making it more suitable for lab-scale synthesis.[9] For industrial applications, catalytic hydrogenation is often preferred as a greener and more economical alternative, though it may require harsher conditions of high pressure and temperature.[9] A more recent method utilizes lithium and aluminum chloride, which offers a simpler and more convenient procedure suitable for larger-scale production.[9]

Advantages:

-

High Enantiopurity: The stereocenter is preserved from the starting material, typically resulting in products with >99% enantiomeric excess (ee).

-

Cost-Effectiveness: Many natural amino acids are inexpensive and available in bulk.[1]

Limitations:

-

Structural Constraint: The available diversity of final products is limited to the structures of naturally occurring amino acids.

-

Functional Group Tolerance: The harsh reducing conditions required may not be compatible with other sensitive functional groups in more complex substrates.

Catalytic Asymmetric Synthesis from Prochiral Substrates

The limitations of the chiral pool approach have driven the development of more flexible and powerful catalytic asymmetric methods. These strategies construct the chiral centers from achiral (prochiral) starting materials, such as olefins or ketones, using a small amount of a chiral catalyst.

Asymmetric Reduction of α-Amino Ketones

One of the most robust and widely used methods is the asymmetric reduction of prochiral α-amino ketones to their corresponding 1,2-amino alcohols.[11] This transformation is typically achieved through catalytic hydrogenation or transfer hydrogenation using a transition metal complex (commonly Ruthenium or Iridium) coordinated to a chiral ligand.[12][13][14]

Mechanism of Stereocontrol: The chiral ligand creates a well-defined, three-dimensional pocket around the metal center. The α-amino ketone substrate coordinates to the metal in a sterically preferred orientation, exposing one of its two prochiral faces to the incoming hydride. This facial discrimination is the origin of the high enantioselectivity observed.

Figure 2: Asymmetric reduction of an α-amino ketone.

Table 1: Performance of Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation [12]

| Substrate (α-Amino Ketone HCl Salt) | Product (Chiral Amino Alcohol) | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| 2-Amino-1-phenylethanone | (R)-2-Amino-1-phenylethanol | 95 | >99 |

| 2-Amino-1-(4-methoxyphenyl)ethanone | (R)-2-Amino-1-(4-methoxyphenyl)ethanol | 94 | >99 |

| 2-Amino-1-(naphthalen-2-yl)ethanone | (R)-2-Amino-1-(naphthalen-2-yl)ethanol | 96 | >99 |

| 1-Amino-3,3-dimethylbutan-2-one | (R)-1-Amino-3,3-dimethylbutan-2-ol | 92 | >99 |

Detailed Experimental Protocol: Asymmetric Transfer Hydrogenation of an α-Amino Ketone[1][12]

This protocol describes a self-validating system where high enantioselectivity is indicative of correct execution.

-

Catalyst Preparation: In a nitrogen-purged glovebox, add the Ruthenium precursor (e.g., [Ru(p-cymene)Cl₂]₂) (0.005 mmol) and the chiral ligand (e.g., (R,R)-TsDPEN) (0.01 mmol) to an oven-dried reaction vessel. Add degassed solvent (e.g., acetonitrile, 1.0 mL) and stir the mixture at 80°C for 15 minutes to form the active catalyst.

-

Reaction Setup: Cool the catalyst solution to room temperature. Add the α-amino ketone hydrochloride salt (1.0 mmol) to the vessel.

-

Initiation: Add the hydride source, typically an azeotropic mixture of formic acid and triethylamine (5:2 molar ratio), via syringe. The reaction is typically run at a substrate concentration of 0.1 M.

-

Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 40°C). Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is often complete within 6-24 hours.

-

Workup: Upon completion, warm the mixture to room temperature and remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically pure amino alcohol.

-

Analysis: Determine the enantiomeric excess of the product using chiral HPLC analysis.

Sharpless Asymmetric Aminohydroxylation (AA) of Olefins

The functionalization of carbon-carbon double bonds offers another powerful entry to vicinal (1,2-) amino alcohols. The Sharpless Asymmetric Aminohydroxylation (AA) is a landmark achievement in this field, allowing for the direct, regio- and enantioselective conversion of an alkene into a protected amino alcohol.[15][16][17]

The reaction uses a catalytic amount of an osmium source (K₂OsO₂(OH)₄), a chiral ligand derived from cinchona alkaloids (e.g., (DHQ)₂-PHAL or (DHQD)₂-PHAL), and a stoichiometric nitrogen source (e.g., a chloramine salt).[16][18]

Causality and Regioselectivity: The choice of ligand not only determines the absolute stereochemistry of the two newly formed chiral centers but can also influence the regioselectivity of the addition. The nitrogen atom typically adds to the less hindered position of the double bond or the position that allows for more favorable electronic interactions in the transition state. The mechanism is believed to proceed through a [3+2] or [2+2] cycloaddition of the alkene with an osmium(VI)-imido species, followed by hydrolysis.

Figure 3: Simplified catalytic cycle for Sharpless AA.

Biocatalytic Synthesis: The Green Chemistry Approach

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for producing chiral compounds.[19][20][21] Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) and often exhibit exquisite chemo-, regio-, and enantioselectivity, advantages that can simplify purification and reduce waste.[19][22]

Key enzymatic strategies for chiral amino alcohol synthesis include:

-

Asymmetric Reductive Amination: Engineered amine dehydrogenases (AmDHs) can catalyze the direct asymmetric reductive amination of α-hydroxy ketones using inexpensive ammonia as the amine source.[23][24] This approach is highly atom-economical and environmentally benign, producing water as the main byproduct.[23]

-

Enzymatic Reduction of Ketones: Ketoreductases (KREDs) are widely used for the asymmetric reduction of α-amino ketones or α-azido ketones. These processes often achieve exceptionally high yields and enantiomeric excesses. For example, in the synthesis of an intermediate for the asthma drug Montelukast, an enzymatic reduction of a ketone yielded the desired (S)-alcohol with 99.3% yield and 99.9% ee.[19][22]

Table 2: Comparison of Biocatalytic Reductions for Pharmaceutical Intermediates [19][22][25]

| Target Drug / Intermediate | Enzyme Class | Substrate | Product ee (%) | Yield (%) |

|---|---|---|---|---|

| Montelukast Intermediate | Ketoreductase | Prochiral Ketone | 99.9 | 99.3 |

| Paclitaxel Side-Chain | Ketoreductase | β-keto ester | >99 | 88 |

| Atorvastatin Intermediate | Nitrilase / Dehydrogenase | Dicyano compound | >99 | >85 |

Resolution of Racemates

While the direct synthesis of a single enantiomer is often the most elegant approach, the resolution of a racemic mixture (a 50:50 mixture of both enantiomers) remains a practical and industrially relevant strategy.

-

Classical Resolution: This involves reacting the racemic amino alcohol with a chiral resolving agent (often a chiral acid) to form a pair of diastereomeric salts. These diastereomers have different physical properties (e.g., solubility) and can be separated by crystallization. The resolving agent is then removed to yield the enantiomerically pure amino alcohol.

-

Kinetic Resolution: This method relies on the differential rate of reaction of the two enantiomers in a racemate with a chiral catalyst or reagent. For example, a chiral catalyst can selectively acylate or form an acetal with one enantiomer much faster than the other, allowing the unreacted enantiomer and the reacted product to be separated.[26][27] Chiral phosphoric acids have proven to be highly efficient catalysts for the kinetic resolution of racemic amino alcohols through intermolecular acetalization.[26]

Conclusion

The synthesis of chiral amino alcohols has evolved from a reliance on nature's chiral pool to a sophisticated field dominated by powerful catalytic asymmetric and biocatalytic methodologies. The choice of synthetic strategy is a multifactorial decision, balancing the need for structural diversity, scalability, cost-effectiveness, and environmental impact. For drug development professionals, an understanding of these diverse approaches is critical for designing efficient and robust manufacturing processes for life-saving medicines. Future developments will likely focus on expanding the substrate scope of highly selective catalysts, engineering more robust and efficient enzymes, and developing novel catalytic systems that operate under even milder and more sustainable conditions.

References

- BenchChem. (2025). An In-depth Technical Guide to the Discovery and Synthesis of Chiral Amino Alcohols. Benchchem.

- Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC - PubMed Central.

- Tong, F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology.

- Duduti, V., et al. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry.

- Wang, C., et al. (2015).

- Ingram, C.U. (2006). Biocatalytic synthesis of amino-alcohols using a de novo designed transketolase-/beta-alanine: Pyruvate transaminase pathway in Escherichia coli. UCL Discovery.

- Buchman, G. E., et al. (2019).

- Reddy, K. S., et al. (2011). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry.

- Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.

- Ager, D. J., et al. (2002). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews.

- Hatano, M., et al. (2015). Kinetic Resolution of Racemic Amino Alcohols through Intermolecular Acetalization Catalyzed by a Chiral Brønsted Acid. Journal of the American Chemical Society.

- Patel, R. N. (2013). Biocatalytic synthesis of chiral alcohols and amino acids for development of pharmaceuticals. PubMed.

- O'Brien, P. (1999). Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis.

- Wang, C., et al. (2015).

- BOC Sciences. (n.d.). Advanced Chiral Auxiliary Synthesis. BOC Sciences.

- O'Brien, P. (2018). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. PMC - PubMed Central.

- Hatano, M., et al. (2015). Kinetic Resolution of Racemic Amino Alcohols through Intermolecular Acetalization Catalyzed by Chiral Brønsted Acid.

- Cao, Y., & Yang, G. (2016). A Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research.

- O'Brien, P. (2018). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Publishing.

- Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI.

- Wang, C., et al. (2020).

- Sharpless, K. B. (1996). The Sharpless Asymmetric Aminohydroxylation.

- Palomo, C., et al. (2004). α-Amino Acids, β-Amino Alcohols and Related Compounds as Chiral Auxiliaries, Ligands and Catalysts in the Asymmetric Aldol Reaction. Ingenta Connect.

- Wang, C., et al. (2015). Catalytic Asymmetric Synthesis of β‑Amino α‑Tertiary Alcohol through Borrowing Hydrogen Amination.

- Tong, F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli.

- BOC Sciences. (n.d.). Amino Alcohol Synthesis Service. BOC Sciences.

- Wikipedia. (n.d.). Homochirality. Wikipedia.

- The Curious Chemist. (2020, December 21). The Origin of Homochiral Life on Earth. YouTube.

- Blackmond, D. G. (2011). The origin of biological homochirality. Philosophical Transactions of the Royal Society B.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Homochirality - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 8. ingentaconnect.com [ingentaconnect.com]

- 9. jocpr.com [jocpr.com]

- 11. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Catalytic Asymmetric Synthesis of β-Amino α-Tertiary Alcohol through Borrowing Hydrogen Amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Biocatalytic synthesis of amino-alcohols using a de novo designed transketolase-/beta-alanine: Pyruvate transaminase pathway in Escherichia coli. - UCL Discovery [discovery.ucl.ac.uk]

- 21. Biocatalytic synthesis of chiral alcohols and amino acids for development of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]

- 24. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. pubs.acs.org [pubs.acs.org]

- 27. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: trans-2-Aminocyclobutanol Hydrochloride as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Strained Scaffolds in Asymmetric Synthesis

In the landscape of asymmetric synthesis, the selection of an appropriate chiral auxiliary is paramount to achieving high levels of stereocontrol.[1][2] Chiral auxiliaries are stereogenic units temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[1] Among the myriad of available auxiliaries, those derived from amino alcohols have proven to be particularly effective due to their synthetic accessibility and the predictable stereochemical outcomes they often provide. This document focuses on trans-2-aminocyclobutanol hydrochloride, a chiral auxiliary notable for its rigid, strained four-membered ring system. This structural rigidity is hypothesized to offer a highly ordered and predictable steric environment, potentially leading to enhanced diastereoselectivity in a variety of asymmetric transformations. The principles of stereochemistry are fundamental to understanding how the three-dimensional arrangement of atoms within a molecule dictates the course of chemical reactions.[3][4]

While direct and extensive literature on the application of trans-2-aminocyclobutanol as a chiral auxiliary is not as widespread as for other cyclic amino alcohols, its structural similarity to the well-studied trans-2-aminocyclopentanol and trans-2-aminocyclohexanol systems allows for the confident adaptation of established protocols.[5][6] This guide will provide detailed protocols for the derivatization of trans-2-aminocyclobutanol into a versatile oxazolidinone auxiliary and its subsequent application in asymmetric alkylation and aldol reactions, drawing upon established methodologies for analogous systems.[5] The ultimate goal in utilizing such auxiliaries is the efficient production of enantiomerically pure compounds, which is of critical importance in the pharmaceutical industry where the stereochemistry of a drug molecule can profoundly impact its efficacy and safety.[7][8]

From Amino Alcohol to a Powerful Chiral Director: Synthesis of the Oxazolidinone Auxiliary

The utility of 1,2-amino alcohols as chiral auxiliaries is most effectively harnessed through their conversion into cyclic carbamates, specifically oxazolidinones.[9][10] This transformation locks the amino and hydroxyl functionalities into a rigid five-membered ring, providing a conformationally restricted scaffold that is essential for high fidelity stereochemical communication. The synthesis of the cyclobutane-fused oxazolidinone from this compound is a critical first step.

Protocol 1: Synthesis of (3aR,6aS)-3,3a,6,6a-Tetrahydro-2H-cyclobuta[d]oxazol-2-one

This protocol outlines the synthesis of the key oxazolidinone auxiliary from this compound. The procedure involves the free-basing of the hydrochloride salt, followed by cyclization using a phosgene equivalent.

Materials:

-

(1R,2R)-trans-2-Aminocyclobutanol hydrochloride (or the (1S,2S)-enantiomer)

-

Sodium hydroxide (NaOH)

-

Triphosgene or Diethyl carbonate

-

Triethylamine (TEA)

-

Toluene, Anhydrous

-

Dichloromethane (DCM), Anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Free-Basing: In a round-bottom flask, dissolve this compound in water. Cool the solution to 0 °C in an ice bath. Add a 1 M aqueous solution of NaOH dropwise with stirring until the pH of the solution is >12. Extract the aqueous layer three times with dichloromethane. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the free trans-2-aminocyclobutanol. Caution: The free amine is volatile and should be used immediately in the next step.

-

Cyclization: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve the crude trans-2-aminocyclobutanol in anhydrous toluene. Add triethylamine (1.2 equivalents). In a separate flask, dissolve triphosgene (0.4 equivalents) in anhydrous toluene. Extreme Caution: Triphosgene is highly toxic and must be handled in a well-ventilated fume hood with appropriate personal protective equipment. Add the triphosgene solution dropwise to the amino alcohol solution at 0 °C. After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 12 hours.

-

Work-up and Purification: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NaHCO₃. Separate the layers and extract the aqueous layer twice with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired oxazolidinone.

Application in Asymmetric Alkylation: Forging Chiral Carbon-Carbon Bonds

A cornerstone application of oxazolidinone auxiliaries is in the diastereoselective alkylation of enolates.[7] The chiral auxiliary shields one face of the enolate, directing the approach of an electrophile to the opposite face, thereby creating a new stereocenter with high fidelity.

Logical Workflow for Asymmetric Alkylation

Caption: Workflow for Asymmetric Alkylation.

Protocol 2: Asymmetric Alkylation of an N-Propionyl Oxazolidinone

This protocol is adapted from the highly successful methodology developed for the analogous aminocyclopentanol-derived auxiliary.[5]

Materials:

-

(3aR,6aS)-3,3a,6,6a-Tetrahydro-2H-cyclobuta[d]oxazol-2-one

-

n-Butyllithium (n-BuLi) in hexanes

-

Propionyl chloride

-

Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA)

-

Benzyl bromide (or other alkyl halide electrophile)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Lithium hydroxide (LiOH)

-

30% Hydrogen peroxide (H₂O₂)

Step-by-Step Procedure:

-

N-Acylation: Dissolve the oxazolidinone auxiliary (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere. Add n-BuLi (1.05 eq) dropwise and stir for 30 minutes. Add propionyl chloride (1.1 eq) dropwise and stir for 1 hour at -78 °C, then allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. Dry the combined organic layers over MgSO₄, filter, and concentrate. Purify by column chromatography to yield the N-propionyl imide.

-

Enolate Formation and Alkylation: Dissolve the N-propionyl imide (1.0 eq) in anhydrous THF at -78 °C. Add NaHMDS (1.1 eq, 1.0 M solution in THF) dropwise and stir for 30 minutes to form the sodium enolate. Add benzyl bromide (1.2 eq) and continue stirring at -78 °C for 4 hours.

-

Work-up: Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature. Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. The diastereomeric ratio can be determined at this stage by ¹H NMR or HPLC analysis of the crude product. Purify by column chromatography.

-